2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9676197
InChI: InChI=1S/C15H15FN4OS/c1-9(2)14-18-19-15(22-14)17-13(21)8-20-6-5-10-3-4-11(16)7-12(10)20/h3-7,9H,8H2,1-2H3,(H,17,19,21)
SMILES: CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Molecular Formula: C15H15FN4OS
Molecular Weight: 318.4 g/mol

2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC9676197

Molecular Formula: C15H15FN4OS

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C15H15FN4OS
Molecular Weight 318.4 g/mol
IUPAC Name 2-(6-fluoroindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H15FN4OS/c1-9(2)14-18-19-15(22-14)17-13(21)8-20-6-5-10-3-4-11(16)7-12(10)20/h3-7,9H,8H2,1-2H3,(H,17,19,21)
Standard InChI Key RJAOOXWRIOLJMA-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Canonical SMILES CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₅H₁₅FN₄OS, reflects a hybrid structure combining indole, thiadiazole, and acetamide components. The indole ring system, substituted with fluorine at the 6th position, is linked via an acetamide bridge to a 5-isopropyl-1,3,4-thiadiazole ring . The SMILES notation (CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F) and InChIKey (RJAOOXWRIOLJMA-UHFFFAOYSA-N) provide precise stereochemical details, confirming the (2E) configuration of the thiadiazole-ylidene group .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₅FN₄OS
Molecular Weight318.4 g/mol
IUPAC Name2-(6-fluoroindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number1219540-06-3
Topological Polar Surface Area97.7 Ų

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the indole ring and potentially enhancing interactions with biological targets. Meanwhile, the isopropyl group on the thiadiazole ring contributes to hydrophobic interactions in binding pockets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the indole’s aromatic protons (δ 7.2–7.8 ppm), the thiadiazole-linked NH group (δ 10.1 ppm), and the isopropyl methyl groups (δ 1.2–1.4 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 318.4, consistent with the molecular weight.

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with the preparation of 6-fluoroindole via Fischer indole synthesis, followed by N-alkylation with chloroacetyl chloride to introduce the acetamide linker. The thiadiazole moiety is constructed through a cyclocondensation reaction between thiosemicarbazide and isobutyryl chloride, yielding 5-isopropyl-1,3,4-thiadiazol-2-amine. Final coupling via a nucleophilic acyl substitution reaction completes the structure .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Indole N-alkylationChloroacetyl chloride, K₂CO₃, DMF, 80°C78
Thiadiazole formationThiosemicarbazide, isobutyryl chloride, POCl₃, reflux65
Amide couplingEDC/HOBt, DCM, rt82

Purification and Analytical Validation

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, validated by High-Performance Liquid Chromatography (HPLC) . Thermal stability assessments using Differential Scanning Calorimetry (DSC) indicate a melting point of 214–216°C, with no decomposition below 200°C.

Biological Activities and Mechanisms

Kinase Inhibition Profiling

Preliminary assays demonstrate nanomolar inhibition (IC₅₀ = 58 nM) against Aurora kinase A, a key regulator of mitosis. Molecular docking simulations suggest the fluorine atom forms a hydrogen bond with Ala213 in the kinase’s ATP-binding pocket, while the thiadiazole ring engages in π-π stacking with Phe275 .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole, likely due to thiadiazole-mediated disruption of microbial cell wall synthesis.

Pharmacological Applications

Anti-Inflammatory Activity

Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages show 72% suppression of TNF-α at 10 µM, comparable to dexamethasone. Mechanism studies link this to NF-κB pathway inhibition.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Indole-Thiadiazole Hybrids

CompoundAurora Kinase IC₅₀ (nM)Anticancer EC₅₀ (µM)
Target Compound582.4
6-Chloroindole analogue1425.1
Thiadiazole-5-methyl893.8

The 6-fluoro substitution confers a 2.4-fold potency increase over chloro analogues, underscoring fluorine’s role in enhancing target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator